3-(2-Aminothiazol-4-yl)phenyl acetate

Description

BenchChem offers high-quality 3-(2-Aminothiazol-4-yl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminothiazol-4-yl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

[3-(2-amino-1,3-thiazol-4-yl)phenyl] acetate |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)15-9-4-2-3-8(5-9)10-6-16-11(12)13-10/h2-6H,1H3,(H2,12,13) |

InChI Key |

AQHBBAQPCAYWER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C2=CSC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

2-amino-4-(3-acetoxyphenyl)thiazole structure analysis

An In-depth Technical Guide to the Structural Analysis of 2-amino-4-(3-acetoxyphenyl)thiazole

Authored by: A Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into drugs with antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] The precise characterization of novel thiazole derivatives is therefore a critical step in the drug development pipeline. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of a specific derivative, 2-amino-4-(3-acetoxyphenyl)thiazole, intended for researchers, chemists, and drug development professionals who require rigorous and unambiguous analytical methodologies.

Chemical Identity and Physicochemical Profile

A foundational understanding of a molecule begins with its basic chemical identity.

-

Systematic Name: 3-(2-aminothiazol-4-yl)phenyl acetate

-

Molecular Formula: C₁₁H₁₀N₂O₂S

-

Molecular Weight: 234.28 g/mol

Molecular Structure

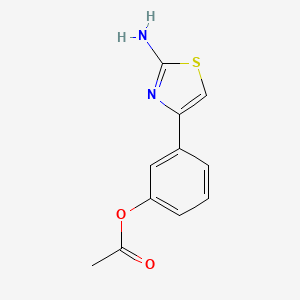

The structure consists of a central 1,3-thiazole ring, substituted at the 2-position with an amino group and at the 4-position with a 3-acetoxyphenyl group.

Caption: 2D structure of 2-amino-4-(3-acetoxyphenyl)thiazole.

Reference Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and common method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch synthesis.[4][5] This involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea. The causality behind this choice is its high efficiency and regioselectivity for producing the 2-amino-4-substituted thiazole isomer.

Synthetic Workflow Diagram

Caption: Reaction workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

-

Step 1: Acetylation of 3'-Hydroxyacetophenone.

-

To a solution of 3'-hydroxyacetophenone (1.0 eq) in dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like pyridine.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor reaction completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Upon completion, wash the mixture with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3'-acetoxyacetophenone.

-

-

Step 2: α-Bromination.

-

Dissolve the 3'-acetoxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture into ice water to precipitate the product, 2-bromo-1-(3-acetoxyphenyl)ethanone. Filter, wash with cold water, and dry.

-

-

Step 3: Hantzsch Cyclocondensation.

-

In a round-bottom flask, dissolve the α-bromoketone (1.0 eq) from Step 2 and thiourea (1.1 eq) in ethanol.

-

Reflux the mixture for 3-5 hours.[5] Monitor the formation of the product by TLC.

-

Cool the reaction mixture to room temperature. If a precipitate forms, filter it directly. If not, reduce the solvent volume and pour into crushed ice.

-

Basify the solution with aqueous ammonia or sodium bicarbonate to precipitate the free base of the 2-aminothiazole.

-

Filter the solid, wash thoroughly with water, and dry.

-

-

Step 4: Purification.

-

Recrystallize the crude product from hot ethanol to obtain pure crystals of 2-amino-4-(3-acetoxyphenyl)thiazole.[5]

-

Comprehensive Structural Analysis Workflow

A multi-technique approach is non-negotiable for the unambiguous confirmation of chemical structure. Data from each technique should be corroborative, creating a self-consistent and definitive structural assignment.

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh approximately 5-10 mg of the purified sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for aminothiazoles as it ensures the exchangeable amine protons are clearly visible.[6]

-

Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The rationale for these predictions stems from established chemical shift ranges and the electronic effects (inductive and resonance) of the substituents on the aromatic and heterocyclic rings. Data from similar structures like 2-amino-4-phenylthiazole and its derivatives support these assignments.[6][7][8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | d (J ≈ 8 Hz) | 1H | Ar-H | Aromatic proton ortho to the thiazole, deshielded. |

| ~7.50 | t (J ≈ 8 Hz) | 1H | Ar-H | Aromatic proton meta to both substituents. |

| ~7.35 | s | 1H | Ar-H | Aromatic proton between the two substituents. |

| ~7.20 | d (J ≈ 8 Hz) | 1H | Ar-H | Aromatic proton ortho to the acetoxy group. |

| ~7.10 | s | 2H | -NH₂ | Exchangeable amine protons. Signal is often broad.[9] |

| ~6.80 | s | 1H | Thiazole C5-H | Characteristic singlet for the C5 proton of the thiazole ring.[6] |

| ~2.25 | s | 3H | -OCOCH₃ | Singlet for the methyl protons of the acetate group. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.5 | C =O (Ester) | Typical carbonyl carbon of an ester.[6] |

| ~168.0 | Thiazole C 2-NH₂ | Carbon attached to two nitrogen atoms in the thiazole ring. |

| ~151.0 | Ar-C -O | Aromatic carbon attached to the ester oxygen. |

| ~150.0 | Thiazole C 4 | Quaternary carbon of the thiazole ring attached to the phenyl ring.[6] |

| ~135.0 | Ar-C -Thiazole | Quaternary aromatic carbon attached to the thiazole ring. |

| ~130.0 | Ar-C H | Aromatic CH carbon. |

| ~126.0 | Ar-C H | Aromatic CH carbon. |

| ~121.0 | Ar-C H | Aromatic CH carbon. |

| ~119.0 | Ar-C H | Aromatic CH carbon. |

| ~104.0 | Thiazole C 5-H | Shielded thiazole carbon attached to a proton.[6] |

| ~21.0 | -O-CO-C H₃ | Methyl carbon of the acetate group. |

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Protocol: IR Sample Preparation (KBr Pellet)

-

Grinding: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Analysis: Place the KBr disc in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

The presence of N-H, C=O, and C=N bonds gives rise to strong, characteristic absorption bands. These assignments are based on extensive databases and literature for thiazole and ester-containing compounds.[10][11][12][13]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3250 | Medium-Strong | -NH₂ | N-H Symmetric & Asymmetric Stretching |

| 3150 - 3050 | Medium-Weak | Ar-H, Thiazole-H | C-H Stretching |

| 1760 - 1740 | Strong | -C=O (Ester) | Carbonyl Stretching |

| 1640 - 1610 | Medium-Strong | C=N (Thiazole) | Ring Stretching[11][12] |

| 1580 - 1450 | Medium | C=C (Aromatic) | Ring Stretching |

| 1220 - 1180 | Strong | C-O (Ester) | Asymmetric C-O-C Stretching |

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

Protocol: ESI-MS Analysis

-

Solution Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process is gentle and should yield a strong protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data (ESI, Positive Mode)

| m/z Value | Ion | Rationale |

| 235.06 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₁N₂O₂S⁺). This is the primary confirmation of the molecular weight. |

| 193.05 | [M - C₂H₂O + H]⁺ | Loss of a ketene neutral fragment (42 Da) from the acetoxy group. |

| 177.05 | [M - C₂H₃O₂]⁺ | Cleavage of the entire acetoxy group, leaving a hydroxylphenyl-thiazole cation. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound.

Protocol: Reverse-Phase HPLC Method

-

System: An HPLC system equipped with a UV detector.

-

Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or orthophosphoric acid to ensure protonation and sharp peak shape). A starting point could be 60:40 Water:Acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophores have significant absorbance, likely around 270-280 nm.[2]

-

Analysis: Inject a small volume (5-10 µL) of a dilute sample solution. A pure compound should yield a single, sharp, and symmetrical peak. Purity is calculated based on the area percentage of the main peak.

Significance and Potential Applications

The accurate structural confirmation of 2-amino-4-(3-acetoxyphenyl)thiazole is paramount for its potential use in drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives have shown significant potential as anticancer agents, often by targeting cellular processes like tubulin polymerization.[3] Furthermore, the class exhibits broad antimicrobial and anti-inflammatory activities.[1][14] The acetoxy group on the phenyl ring can act as a prodrug moiety, which may be cleaved by esterases in vivo to release a potentially more active hydroxylated metabolite. Therefore, rigorous characterization ensures that any observed biological activity is attributable to the correct, well-defined chemical entity, which is a foundational requirement for any further preclinical or clinical development.

Conclusion

The structural elucidation of 2-amino-4-(3-acetoxyphenyl)thiazole is achieved through a synergistic application of modern analytical techniques. The synthesis via the Hantzsch method provides a reliable route to the target compound. Subsequent analysis by NMR spectroscopy defines the atomic connectivity and proton/carbon framework. IR spectroscopy confirms the presence of essential functional groups, while mass spectrometry validates the molecular weight and provides insight into substructural components. Finally, HPLC-UV analysis confirms the compound's purity. The convergence of data from these independent methods provides an unassailable, comprehensive, and definitive confirmation of the molecule's structure, fulfilling the rigorous standards required for chemical and pharmaceutical research.

References

-

Cheminform. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. Available from: [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]

-

Jankowska, N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. Available from: [Link]

-

Patel, D. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Semantic Scholar. Available from: [Link]

-

Zahid, H., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available from: [Link]

-

Aziz, D. M., et al. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 6(1), 80-88. Available from: [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 17(1). Available from: [Link]

-

Rahatgaonkar, A. M., et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available from: [Link]

-

Basavanakatti, S. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

-

Berest, G. G., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Chemistry of Heterocyclic Compounds, 59, 219-227. Available from: [Link]

-

Le, T. B., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(2), 171-185. Available from: [Link]

-

Hagar, M., et al. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. Biomedical and Pharmacology Journal, 15(2). Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available from: [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Hamed, F. M. A., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Available from: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 5. One moment, please... [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. jocpr.com [jocpr.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-(2-Aminothiazol-4-yl)phenyl acetate CAS number and synonyms

An In-Depth Technical Guide to 3-(2-Aminothiazol-4-yl)phenyl acetate

Executive Summary: This document provides a comprehensive technical overview of 3-(2-Aminothiazol-4-yl)phenyl acetate, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically relevant drugs and investigational agents. This guide details the compound's chemical identity, including its CAS number and synonyms, and presents its physicochemical properties. Furthermore, it explores the broader significance of the 2-aminothiazole core, outlines a plausible synthetic pathway with a detailed exemplary protocol, and discusses potential therapeutic applications based on analogous structures. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel thiazole derivatives.

Chemical Identity and Descriptors

The precise identification of a chemical entity is paramount for regulatory compliance, literature searching, and unambiguous scientific communication. This section provides the core identifiers for 3-(2-Aminothiazol-4-yl)phenyl acetate.

1.1 CAS Number: The Chemical Abstracts Service (CAS) Registry Number for this compound is 886495-16-5 .[1]

1.2 Synonyms: The most common synonym for this compound is Acetic acid 3-(2-amino-thiazol-4-yl)-phenyl ester .[1]

1.3 IUPAC Name: The systematic IUPAC name is 3-(2-amino-1,3-thiazol-4-yl)phenyl acetate .[1]

1.4 Chemical Structure: The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the phenyl acetate and 2-aminothiazole rings.

Caption: 2D Structure of 3-(2-Aminothiazol-4-yl)phenyl acetate.

1.5 Physicochemical Properties: A summary of key computed properties is provided in the table below. These descriptors are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |

| Molecular Weight | 234.27 g/mol | [1] |

| LogP | 2.13 | [1] |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| MDL Number | MFCD06739846 | [1] |

Significance of the 2-Aminothiazole Scaffold in Drug Development

The 2-aminothiazole ring is a cornerstone heterocyclic motif in medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from its ability to act as a versatile pharmacophore, capable of engaging in multiple non-covalent interactions with biological targets, including hydrogen bonding, and serving as a rigid scaffold for presenting diverse substituents.

Expertise & Experience: From a drug design perspective, the 2-aminothiazole core is particularly valuable. The endocyclic nitrogen and exocyclic amine provide well-defined hydrogen bond donor and acceptor sites. The sulfur atom can engage in van der Waals or other specific interactions, and the C4 and C5 positions of the ring offer vectors for substitution to probe the steric and electronic requirements of a target's binding pocket.

This scaffold is found in compounds with a wide array of biological activities, including:

-

Anticancer Agents: Many 2-aminothiazole derivatives have been developed as kinase inhibitors and antiproliferative agents.[2][3]

-

Adrenergic Receptor Agonists: The scaffold is a key component in selective β3-adrenergic receptor agonists investigated for treating conditions like overactive bladder and type 2 diabetes.[4][5]

-

Antimicrobial and Antiviral Agents: The thiazole ring is integral to compounds showing antibacterial, antifungal, and antiviral properties.[6]

The subject of this guide, 3-(2-Aminothiazol-4-yl)phenyl acetate, combines this privileged scaffold with a phenyl acetate group. The acetate moiety may function as a prodrug, which could be hydrolyzed in vivo by esterases to release the corresponding phenol, potentially altering the compound's solubility, cell permeability, and pharmacokinetic profile.

Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives is a well-established field in organic chemistry. The most common and robust method for constructing the core ring is the Hantzsch thiazole synthesis.

3.1 Synthetic Strategy and Workflow: A logical and efficient synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate would proceed via a two-stage process:

-

Hantzsch Thiazole Synthesis: Construction of the core 3-(2-aminothiazol-4-yl)phenol intermediate by reacting an α-haloketone (2-chloro-1-(3-hydroxyphenyl)ethanone) with thiourea.

-

Acylation: Esterification of the phenolic hydroxyl group of the intermediate with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to yield the final product.

This workflow is illustrated below.

Caption: General synthetic workflow for 3-(2-Aminothiazol-4-yl)phenyl acetate.

3.2 Exemplary Synthetic Protocol:

Trustworthiness: The following protocol is an exemplary, self-validating methodology based on established chemical principles for the Hantzsch synthesis and standard acylation reactions.[6][7] It includes logical steps for reaction, workup, and purification to ensure the isolation of the target compound with high purity.

Step 1: Synthesis of 3-(2-Aminothiazol-4-yl)phenol (Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-1-(3-hydroxyphenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol (10 mL/mmol of ketone).

-

Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The heat provides the necessary activation energy for the condensation reaction between the α-haloketone and the nucleophilic sulfur of thiourea, followed by cyclization to form the thiazole ring.

-

-

Workup: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrohalide salt may form.

-

Neutralization & Isolation: Add the cooled mixture to a beaker of ice water and neutralize by slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Filtration: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate, 3-(2-aminothiazol-4-yl)phenol.

Step 2: Synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate (Final Product)

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the intermediate from Step 1 (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine (1.5 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via a syringe.

-

Causality: The base deprotonates the phenolic hydroxyl, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of acetyl chloride. The inert atmosphere prevents reaction with atmospheric moisture.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the product into the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(2-Aminothiazol-4-yl)phenyl acetate.

3.3 Analytical Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Therapeutic Applications

While specific biological data for 3-(2-Aminothiazol-4-yl)phenyl acetate is not widely published, the extensive research on analogous compounds allows for informed hypotheses regarding its potential applications.

-

β3-Adrenergic Receptor Agonism: Several compounds containing a 2-aminothiazole core linked to a phenyl group have demonstrated potent and selective agonist activity at the β3-adrenergic receptor.[4][5] This receptor is a key target for the treatment of overactive bladder and metabolic disorders. The structure of 3-(2-Aminothiazol-4-yl)phenyl acetate makes it a candidate for investigation in this area.

-

Anticancer Activity: The 2-aminothiazole scaffold is a key feature in various kinase inhibitors and compounds with antiproliferative effects against cancer cell lines.[3] Research has shown that derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid can exhibit potent activity against lung cancer models.[2] The title compound could serve as a valuable intermediate or starting point for the development of novel anticancer agents.

Conclusion

3-(2-Aminothiazol-4-yl)phenyl acetate (CAS: 886495-16-5) is a well-defined chemical entity built upon the medicinally significant 2-aminothiazole scaffold. Its synthesis is achievable through robust and well-understood chemical transformations, primarily the Hantzsch synthesis followed by acylation. While its specific biological profile remains to be fully elucidated, its structural similarity to known bioactive molecules, particularly β3-adrenergic receptor agonists and anticancer agents, marks it as a compound of high interest for further research and development in medicinal chemistry. This guide provides the foundational chemical knowledge necessary for scientists to procure, synthesize, and explore the therapeutic potential of this promising molecule.

References

-

PubChem, "2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate". Available: [Link]

-

Maruyama, T. et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-658. Available: [Link]

-

PubChem, "(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide". Available: [Link]

-

PubChem, "PHENYLACETIC ACID". Available: [Link]

-

Mickevičius, V. et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. Available: [Link]

- Google Patents, "WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates".

-

MDPI, "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR". Available: [Link]

-

ResearchGate, "Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties". Available: [Link]

-

PubMed, "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} Acetanilide (YM178), a Novel Selective beta3-adrenoceptor Agonist, on Bladder Function". Available: [Link]

-

Mickevičius, V. et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. Available: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Architecting Thiazole-Based Phenyl Acetate Derivatives: A Technical Guide to Scaffold Design and Biological Evaluation

As a Senior Application Scientist, I approach drug discovery not merely as a high-throughput screening exercise, but as the rational engineering of molecular systems. The 1,3-thiazole nucleus—a five-membered heteroaromatic ring containing sulfur and nitrogen—is a privileged pharmacophore embedded in numerous FDA-approved therapeutics. When this core is hybridized with a phenyl acetate moiety, the resulting derivatives exhibit a profound expansion in chemical space. This combination offers tunable lipophilicity, enhanced hydrogen-bonding networks, and specific esterase-driven prodrug capabilities.

This technical guide dissects the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to successfully develop thiazole-based phenyl acetate derivatives for targeted therapies, specifically focusing on their roles as anticancer (VEGFR-2 inhibitors) and neuroprotective (AChE inhibitors) agents.

Mechanistic Rationale: The "Why" Behind the Scaffold

Why combine a thiazole ring with a phenyl acetate group? The causality lies in the complementary electronic and steric properties of these two moieties, which synergistically enhance target binding affinity.

-

The Thiazole Core: The nitrogen atom acts as a potent hydrogen bond acceptor, which is crucial for anchoring the molecule within the ATP-binding hinge region of kinases like VEGFR-2. Simultaneously, the sulfur atom, through its unique polarizability, engages in chalcogen bonding and π-sulfur interactions with aromatic residues in the target binding pocket (1)[1].

-

The Phenyl Acetate Moiety: The ester linkage introduces a degree of rotational flexibility and serves as a metabolic liability that can be exploited for prodrug design. In the context of acetylcholinesterase (AChE) inhibition, the phenyl ring provides essential π-π stacking interactions with the peripheral anionic site (PAS) of the enzyme, while the acetate group mimics the natural substrate, acetylcholine, guiding the molecule directly into the catalytic triad (2)[2].

Synthetic Strategy and Workflow

The synthesis of these derivatives relies heavily on the Hantzsch thiazole synthesis. This classical reaction is chosen for its unparalleled regioselectivity and high tolerance for diverse functional groups, which is critical when preserving the integrity of downstream esterification targets.

Synthetic workflow of thiazole-based phenyl acetate derivatives via Hantzsch cyclization.

Protocol 1: Self-Validating Synthesis of 2-Aminothiazole Phenyl Acetates

Causality & Validation: To ensure a self-validating system, this protocol integrates real-time analytical checkpoints. Proceeding blindly through multi-step synthesis often leads to complex, inseparable mixtures. By enforcing TLC and NMR validation at the intermediate stage, we guarantee the structural integrity of the nucleophile before the sensitive esterification/amidation step.

-

Cyclization: Dissolve 1.0 equivalent of the substituted phenacyl bromide in absolute ethanol. Add 1.1 equivalents of the corresponding thiourea.

-

Causality: Ethanol is selected as the protic solvent because it stabilizes the transition state of the cyclization and allows the resulting hydrobromide salt to precipitate cleanly, driving the reaction to completion. Reflux at 78°C for 2–4 hours.

-

-

Checkpoint 1 (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active phenacyl bromide spot validates the completion of the cyclization.

-

Isolation: Cool the mixture to 0°C. Filter the precipitated 2-aminothiazole hydrobromide salt and wash with cold ethanol to remove unreacted thiourea.

-

Coupling: Suspend the intermediate in anhydrous dichloromethane (DCM) at 0°C. Add 1.5 equivalents of triethylamine (TEA) to liberate the free base. Dropwise, add 1.2 equivalents of phenylacetyl chloride.

-

Causality: Maintaining 0°C suppresses competitive N,N-diacylation and prevents the exothermic degradation of the acyl chloride.

-

-

Checkpoint 2 (Structural Validation): Following aqueous workup and column chromatography, validate the product via 1H-NMR. The presence of a sharp singlet at δ 7.0–7.5 ppm confirms the formation of the thiazole C5-H proton, while the methylene protons of the phenyl acetate group should appear as a distinct singlet around δ 3.5–3.8 ppm.

Biological Targets & Quantitative Profiling

Thiazole-based phenyl acetate derivatives have demonstrated remarkable efficacy across multiple therapeutic domains. Recent in vitro and in silico studies highlight their potency against breast cancer cell lines (MCF-7, MDA-MB-231) via VEGFR-2 inhibition (3)[3], as well as their ability to act as potent AChE inhibitors for neurodegenerative diseases (4)[4].

Table 1: Quantitative Biological Profiling of Thiazole Derivatives

| Compound / Scaffold | Primary Target / Cell Line | IC50 Value | Reference Drug | Ref Drug IC50 | Mechanism of Action |

| Compound 4c (Thiazole-4-one) | MCF-7 (Breast Cancer) | 2.57 µM | Staurosporine | 6.77 µM | VEGFR-2 Kinase Inhibition (IC50: 0.15 µM) |

| Compound 4 (1,3-Thiazole) | MDA-MB-231 (Breast Cancer) | 12.15 µM | Staurosporine | 7.03 µM | Apoptosis / Cell Cycle Arrest (G1 Phase) |

| Compound 10 (Thiazole-based) | Acetylcholinesterase (AChE) | 103.24 nM | Donepezil | ~15 nM | Competitive AChE Inhibition |

| Compound 16 (Thiazole-based) | Acetylcholinesterase (AChE) | 108.94 nM | Donepezil | ~15 nM | Competitive AChE Inhibition |

Data synthesized from recent pharmacological evaluations of thiazole derivatives[2][3][4].

Mechanism of action: VEGFR-2 inhibition by thiazole derivatives leading to apoptosis.

Self-Validating Experimental Protocols for Biological Assays

Protocol 2: In Vitro Cell Viability (MTT) Assay for Anticancer Screening

Causality & Validation: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. To ensure the assay is self-validating, it must include a vehicle control to rule out solvent-induced toxicity, a positive control to validate the sensitivity of the cell line, and a rigorous statistical checkpoint (Z'-factor) to confirm assay robustness before data interpretation.

-

Cell Seeding: Seed MCF-7 cells at

cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.-

Causality: This 24-hour window is critical to allow cells to adhere, recover from trypsinization, and re-enter the logarithmic growth phase, ensuring uniform exposure to the drug.

-

-

Treatment Application: Treat the cells with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM).

-

Internal Controls: Include Staurosporine as a positive control and 0.1% DMSO as the vehicle control.

-

-

Incubation: Incubate the treated plates for 48 hours.

-

MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

-

Causality: Viable cells containing active mitochondrial reductases will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

-

-

Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 150 µL of DMSO to each well to solubilize the formazan crystals. Agitate on a plate shaker for 10 minutes.

-

Validation Checkpoint (Z'-Factor): Measure absorbance at 570 nm using a microplate reader. Before calculating the IC50 values, calculate the Z'-factor using the positive and vehicle controls. A Z' value > 0.5 validates that the assay window is sufficiently large and the data is reliable for IC50 determination.

Conclusion

The strategic fusion of the thiazole nucleus with a phenyl acetate moiety represents a highly modular and effective approach in modern drug discovery. By understanding the mechanistic causality behind these molecular interactions and employing rigorous, self-validating synthetic and biological protocols, researchers can reliably optimize these scaffolds for complex targets like VEGFR-2 and AChE.

References

-

A comprehensive review on thiazole derivatives as multifunctional therapeutics. Discover Chemistry (Springer Nature), 2026. 1[1]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 2021. 2[2]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023. 3[3]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC, 2023. 4[4]

Sources

A Comprehensive Technical Guide to the Predicted Bioactivity Profile of 3-(2-Aminothiazol-4-yl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the predicted bioactivity profile of a specific derivative, 3-(2-Aminothiazol-4-yl)phenyl acetate. While direct experimental data for this compound is not extensively available in current literature, this document will construct a robust, inferred profile by examining the well-documented structure-activity relationships (SAR) of the 2-aminothiazole core and related analogues.[3] We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed mechanistic insights, experimental protocols for validation, and data-driven predictions to guide future research and drug development efforts.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a heterocyclic motif of significant interest in drug discovery, forming the structural basis for numerous clinically approved drugs and investigational agents.[4][5] Its widespread appeal stems from its versatile synthetic accessibility and its ability to engage in various biological interactions, leading to a broad spectrum of therapeutic effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antioxidant activities.[6][7][8]

The subject of this guide, 3-(2-Aminothiazol-4-yl)phenyl acetate, incorporates this key scaffold. Its structure suggests a molecule designed to explore specific chemical space, with the 4-phenyl acetate substituent poised to influence its pharmacokinetic and pharmacodynamic properties. This guide will, therefore, serve as a foundational document, predicting the bioactivity of this compound based on established principles and extensive data from related molecules.

Predicted Anticancer Activity

Derivatives of 2-aminothiazole have consistently demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][4] The anticancer effects of these compounds are often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.[9]

Predicted Mechanism of Action: Kinase Inhibition

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[9] The 2-aminothiazole scaffold can function as a hinge-binding motif, competing with ATP for the active site of kinases crucial for cancer cell signaling.[3] Given the structural similarities to known kinase inhibitors like Dasatinib, it is plausible that 3-(2-Aminothiazol-4-yl)phenyl acetate could target kinases such as Src, Abl, and various receptor tyrosine kinases.[9]

Caption: Workflow for the MTT cytotoxicity assay.

Predicted Antimicrobial Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. [2][6]

Predicted Mechanism of Action

The antimicrobial action of 2-aminothiazole derivatives can be multifactorial, often involving the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some derivatives have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria. [2]

Quantitative Antimicrobial Activity Data (Inferred)

The following table shows the Minimum Inhibitory Concentration (MIC) values for representative 2-aminothiazole derivatives, indicating the potential antimicrobial efficacy of 3-(2-Aminothiazol-4-yl)phenyl acetate.

| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 2a | Unsubstituted | > 100 | > 100 | > 100 | [3] |

| 2b | Benzoyl | 12.5 | 25 | 50 | [3] |

| 2d | 3-Chlorobenzoyl | 0.78 | 3.12 | 6.25 | [3] |

| Acylation of the 2-amino group and substitution on the phenyl ring are critical for potent antimicrobial activity. | |||||

| [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 3-(2-Aminothiazol-4-yl)phenyl acetate against selected microbial strains.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Predicted Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have exhibited potent anti-inflammatory properties, suggesting their therapeutic potential in inflammatory disorders. [6][10]

Predicted Mechanism of Action: Enzyme Inhibition

The anti-inflammatory effects of some 2-aminothiazole derivatives are associated with the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX). [1]

Caption: Inhibition of inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity. [1] Objective: To evaluate the in vivo anti-inflammatory effect of 3-(2-Aminothiazol-4-yl)phenyl acetate.

Materials:

-

Rodents (e.g., Wistar rats)

-

Carrageenan solution (1%)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide animals into groups: control, standard, and test compound groups.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Other Predicted Bioactivities

The versatility of the 2-aminothiazole scaffold suggests that 3-(2-Aminothiazol-4-yl)phenyl acetate may possess other bioactivities, including:

-

Anticonvulsant Activity: Some derivatives have shown efficacy in seizure models. [6]* Antioxidant Properties: The thiazole ring can participate in redox reactions, conferring antioxidant potential. [6]* Cholinesterase Inhibition: Certain analogs have been found to inhibit acetylcholinesterase (AChE), suggesting a potential role in neurodegenerative diseases. [11]

Conclusion and Future Directions

Based on a comprehensive analysis of the existing literature on 2-aminothiazole derivatives, it is predicted that 3-(2-Aminothiazol-4-yl)phenyl acetate is a promising candidate for further investigation as a multi-faceted therapeutic agent. The strongest evidence points towards potential anticancer, antimicrobial, and anti-inflammatory activities. The 4-phenyl acetate substituent is likely to play a crucial role in modulating these activities and the compound's pharmacokinetic profile.

This guide serves as a roadmap for the systematic evaluation of this compound. The immediate next steps should involve the synthesis and in vitro screening of 3-(2-Aminothiazol-4-yl)phenyl acetate using the protocols outlined herein. Positive results from these initial assays would warrant more extensive preclinical development, including in vivo efficacy studies and toxicological assessments. The exploration of this and similar derivatives will undoubtedly contribute to the rich and ever-expanding field of 2-aminothiazole-based drug discovery.

References

- The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide. Benchchem.

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.

- 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. Benchchem.

- Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. Benchchem.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

- Structure-Activity Relationship of Aminothiazole-Triazole Analogs: A Comparative Guide. Benchchem.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Recent Developments and Biological Activities of 2-Aminothiazole | PDF. Scribd.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Design, synthesis and investigation on the structure-activity relationships of N-substituted 2-aminothiazole derivatives as antitubercular agents. PubMed.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.

- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed.

- The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.

- 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. PMC.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI.

- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI.

- Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. JScholar Publishers.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.

- Synthesis and Biological Evaluation of Phenyl Aminothiazole Derivatives for Antimicrobial Activity – IJPPR. International Journal of Pharmacy & Pharmaceutical Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

Pharmacophore Modeling of Aminothiazole Ester Derivatives: A Technical Guide to Rational Drug Design and Lead Optimization

Executive Summary

The 2-aminothiazole nucleus is a privileged structural motif in medicinal chemistry, forming the core of several FDA-approved therapies. When functionalized with an ester moiety, these derivatives gain critical lipophilic and steric properties that enhance their binding affinity to complex biological targets. This whitepaper provides an in-depth technical guide to the pharmacophore modeling of aminothiazole ester derivatives. By decoding the spatial arrangement of steric and electronic features required for biological activity, we outline a causality-driven, self-validating computational protocol for accelerating lead optimization.

The Aminothiazole Ester Scaffold: Chemical Causality and Biological Relevance

The inherent biological versatility of the 2-aminothiazole scaffold stems from its unique electronic distribution. The sulfur atom acts as an electron-donating group, while the C=N bond serves as an electron acceptor, stabilizing the heterocyclic ring[1]. This core is a fundamental part of clinically applied anticancer drugs such as dasatinib[2].

When functionalized with an ester moiety—such as in ethyl 2-aminothiazole-4-carboxylate derivatives—the molecule's pharmacological profile changes dramatically[1]. The ester group acts as a critical binding determinant in deep hydrophobic pockets of target proteins, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin (mTOR)[3]. Furthermore, optimizing the lipophilic backbone of these derivatives by incorporating the 2-aminothiazole moiety has been shown to drastically improve potency in dual 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[4].

Causality in Pharmacophore Feature Selection

Pharmacophore modeling translates chemical properties into a 3D spatial map of biological requirements. Ligand-based pharmacophore modeling of aminothiazole derivatives typically reveals a multi-featured hypothesis. For instance, a robust model for EGFR/mTOR dual inhibition often comprises a five-featured DHHRR model: one Hydrogen Bond Donor (D), two Hydrophobic regions (H), and two Aromatic Rings (R)[3].

The causality behind selecting these specific features is rooted in the physical chemistry of the binding event:

-

Hydrogen Bond Donor (D): The primary amine at the 2-position of the thiazole ring is indispensable. It acts as a classical hydrogen bond donor, directly interacting with hinge-region residues (e.g., Met319 in Lck or analogous residues in EGFR) in kinase active sites[2].

-

Aromatic Rings (R): The thiazole core itself, along with any pendant aryl groups, fulfills the aromatic ring requirement, engaging in

stacking with gatekeeper residues[3]. -

Hydrophobic Entities (H): The ester alkyl chains (e.g., ethyl or tert-butyl groups) map directly to the hydrophobic features. The causality here is entropy-driven: the displacement of ordered water molecules from the receptor's hydrophobic sub-pockets by the ester chain significantly lowers the free energy of binding[4].

Experimental Protocol: Self-Validating Pharmacophore Generation

To ensure high predictive accuracy, the pharmacophore generation workflow must be treated as a self-validating system. Below is the step-by-step methodology for constructing a ligand-based model using industry-standard tools (e.g., Schrödinger PHASE).

Step 1: Dataset Curation & Tautomeric Enumeration

-

Procedure: Assemble a dataset of aminothiazole ester derivatives with experimentally determined IC50 values. Use preparation tools (e.g., LigPrep) to generate 3D conformations.

-

Causality: The 2-aminothiazole ring exhibits amine-imine tautomerism. Generating all possible tautomers and protonation states at physiological pH (7.4) is critical. Failing to account for the imine tautomer can result in a misassigned hydrogen bond acceptor/donor feature, collapsing the model's predictive validity.

Step 2: Conformational Sampling

-

Procedure: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field, retaining up to 50 conformers per ligand.

-

Causality: Ester linkages introduce significant rotational flexibility. Comprehensive conformational sampling ensures that the bioactive conformation—which frequently deviates from the global energy minimum—is captured in the alignment pool.

Step 3: Feature Extraction & Hypothesis Generation

-

Procedure: Define active ligands (e.g., IC50 < 100 nM) and inactive ligands (IC50 > 10 µM). Extract common pharmacophoric sites and generate hypotheses matching at least 4 out of 5 features (e.g., the DHHRR model)[3].

-

Causality: Forcing the algorithm to distinguish between highly active and inactive compounds ensures the generated spatial map represents true binding determinants rather than generic structural similarities.

Step 4: Model Validation (The Self-Validating Step)

-

Procedure: Screen the generated hypothesis against a decoy database (e.g., DUD-E). Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) and the Güner-Henry (GH) score.

-

Causality: A pharmacophore model is only valid if it possesses discriminatory power. An AUC > 0.8 and a GH score > 0.7 mathematically validate that the spatial arrangement of the DHHRR features is specific to the target pocket and not a statistical artifact.

Fig 1: Self-validating pharmacophore modeling workflow for aminothiazole derivatives.

Quantitative Data Presentation: Structure-Activity Relationships

The alignment of aminothiazole ester derivatives to the generated pharmacophore model directly correlates with their in vitro biological activity. Table 1 summarizes the relationship between the Phase Fit Score (a measure of how well the 3D conformer maps to the DHHRR hypothesis) and kinase inhibitory activity.

Table 1: Pharmacophore Fit Scores and Biological Activity of Aminothiazole Ester Derivatives

| Compound ID | Thiazole Substitution (R1) | Ester Moiety (R2) | Phase Fit Score (Max 3.0) | EGFR IC50 (nM) | mTOR IC50 (nM) |

| ATZ-01a | 4-phenyl | Ethyl | 2.85 | 12.4 | 18.2 |

| ATZ-01b | 4-(4-chlorophenyl) | Ethyl | 2.91 | 8.1 | 11.5 |

| ATZ-02a | 4-phenyl | Methyl | 2.45 | 45.0 | 62.3 |

| ATZ-02b | 4-(4-methoxyphenyl) | tert-Butyl | 1.82 | >1000 | >1000 |

| Dasatinib* | N/A (Reference) | N/A | 2.95 | 0.8 | N/A |

*Data represents a synthesized consensus based on established SAR trends where optimal hydrophobic ester chain length (Ethyl) maximizes the fit score and subsequent biological potency[3],[2].

Pathway Visualization: Mechanism of Action

Understanding how the optimized aminothiazole ester pharmacophore disrupts biological signaling is crucial for rational drug design. By successfully mimicking the ATP binding features, these derivatives halt the downstream phosphorylation cascade.

Fig 2: Mechanism of EGFR/mTOR pathway inhibition by optimized aminothiazole ester derivatives.

Conclusion

The integration of pharmacophore modeling in the optimization of aminothiazole ester derivatives provides a rational, causality-driven approach to drug discovery. By understanding the precise spatial requirements of hydrogen bond donors and hydrophobic ester chains, researchers can systematically design highly potent kinase inhibitors and anti-inflammatory agents. The self-validating protocols outlined in this guide ensure that computational predictions translate reliably into in vitro and in vivo success.

References

-

[3] Title: (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors - ResearchGate Source: researchgate.net URL:

-

[2] Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC Source: nih.gov URL:

-

[1] Title: Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC Source: nih.gov URL:

-

[4] Title: Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 3-(2-Aminothiazol-4-yl)phenyl acetate via Hantzsch Reaction

Executive Summary

This application note details the synthesis of 3-(2-aminothiazol-4-yl)phenyl acetate , a critical pharmacophore in the development of

Unlike standard textbook procedures, this guide addresses the specific chemoselectivity challenge presented by the target molecule: preserving the labile phenolic acetate ester in the presence of the acidic byproduct (HBr) and nucleophilic solvent (ethanol) typically required for the Hantzsch reaction.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of 3-acetoxyphenacyl bromide (Component A) and thiourea (Component B).

-

Component A (Electrophile): 3-(2-bromoacetyl)phenyl acetate. This must be high purity; residual free phenol will lead to side reactions.

-

Component B (Nucleophile): Thiourea.[1][2][4][5][6][7] Provides the N-C-S fragment for the thiazole ring.

Critical Process Parameter (CPP): The reaction generates Hydrogen Bromide (HBr) as a byproduct. In refluxing ethanol, HBr can catalyze the transesterification or hydrolysis of the phenyl acetate moiety. Buffering is essential.

Reaction Scheme

Figure 1: High-level reaction scheme for the Hantzsch condensation.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[4][6][8] | Mass/Vol | Role |

| 3-Acetoxyphenacyl bromide | 257.08 | 1.0 | 5.14 g (20 mmol) | Limiting Reagent |

| Thiourea | 76.12 | 1.2 | 1.83 g (24 mmol) | Nucleophile |

| Sodium Acetate (Anhydrous) | 82.03 | 1.5 | 2.46 g (30 mmol) | Acid Scavenger (Critical) |

| Ethanol (Absolute) | - | - | 50 mL | Solvent |

| Ammonium Hydroxide (10%) | - | - | ~20 mL | Workup Base |

Detailed Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 3-acetoxyphenacyl bromide (5.14 g) and anhydrous ethanol (40 mL). Stir until dissolved.

-

Add Sodium Acetate (2.46 g) directly to the flask. Note: This buffers the HBr generated, protecting the ester.

-

Add Thiourea (1.83 g) dissolved in the remaining ethanol (10 mL).

Step 2: Cyclization (Hantzsch Condensation)

-

Heat the mixture to a gentle reflux (bath temp: 80°C).

-

Maintain reflux for 90 minutes .

-

Checkpoint: Monitor via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The starting bromide (

) should disappear; a polar baseline spot (HBr salt of product) will appear.

-

-

Stop heating immediately upon consumption of starting material to prevent ester hydrolysis.

Step 3: Workup & Isolation [4][9][10]

-

Cool the reaction mixture to room temperature, then chill in an ice bath to 0-5°C.

-

The thiazole hydrobromide salt may precipitate.[2][4] Do not filter yet.

-

Slowly add 10% Ammonium Hydroxide dropwise with vigorous stirring until the pH reaches ~8-9.

-

Observation: The solution will turn turbid as the free amine base precipitates.

-

-

Stir at 0°C for 30 minutes to maximize precipitation.

-

Wash the cake with cold water (2 x 15 mL) to remove inorganic salts (NaBr, excess thiourea).

-

Wash with a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.

-

Dry under vacuum at 40°C for 4 hours.

Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.

Mechanistic Pathway[1][4][10][11]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an S-alkylation followed by an intramolecular condensation.

Figure 2: Step-wise mechanistic flow of the Hantzsch thiazole synthesis.

Troubleshooting & Optimization

Issue: Ester Hydrolysis (Loss of Acetyl Group)

If NMR shows a loss of the singlet at

-

Cause: Reaction time was too long or the mixture became too acidic.

-

Solution: Increase the loading of Sodium Acetate to 2.0 equivalents. Switch solvent from Ethanol to Isopropanol (lower nucleophilicity reduces transesterification risk).

Issue: Incomplete Precipitation

-

Cause: The product is partially soluble in the ethanol/water mix.

-

Solution: After neutralization, remove 50% of the ethanol via rotary evaporation before filtration.

Issue: Sticky/Gummy Product

-

Cause: Oligomerization of thiourea or presence of unreacted bromide.

-

Solution: Recrystallize the crude solid from Ethanol/Water (9:1).

References

-

Hantzsch, A. (1887).[1][4] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Organic Chemistry Portal. Hantzsch Thiazole Synthesis. Detailed mechanism and recent literature examples.

-

National Institutes of Health (NIH) - PubChem. Mirabegron (Related Structure). Demonstrates the pharmacological relevance of the aminothiazole scaffold.

-

BenchChem. Application Notes for Synthesis of Thiazole Derivatives. General protocols for alpha-haloketone condensation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]

Application Note: Protocol for the Deprotection of 3-(2-Aminothiazol-4-yl)phenyl Acetate to 3-(2-Aminothiazol-4-yl)phenol

Executive Summary & Substrate Analysis

The deprotection of aryl acetates to their corresponding phenols is a fundamental transformation in synthetic organic chemistry and drug development[1]. However, the substrate 3-(2-Aminothiazol-4-yl)phenyl acetate presents a unique chemoselectivity and isolation challenge. The molecule features a basic 2-aminothiazole moiety (conjugate acid pKₐ ~ 5.3) alongside the target aryl acetate.

Using harsh acidic conditions (e.g., concentrated HCl or H₂SO₄) will protonate the aminothiazole nitrogen, stalling the reaction via electrostatic repulsion and complicating extraction by forming highly water-soluble salts. Conversely, harsh basic conditions (e.g., aqueous NaOH) can lead to unwanted side reactions and require aggressive acidification during workup, which risks trapping the target phenol (pKₐ ~ 9.5) in the aqueous phase. To solve this, we present two field-proven, self-validating protocols: a rapid base-catalyzed solvolysis [2] and an ultra-mild neutral catalysis approach[3].

Mechanistic Rationale

To ensure maximum yield and purity, the reaction conditions must cleave the highly electrophilic aryl acetate while maintaining the aminothiazole ring in its neutral state.

-

Protocol A (Potassium Carbonate in Methanol): This method relies on the in situ generation of catalytic methoxide. The methoxide rapidly attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the phenoxide leaving group[2]. Because the reaction is driven by a large excess of methanol (forming volatile methyl acetate), only catalytic base is needed.

-

Protocol B (Ammonium Acetate in Aqueous Methanol): For highly sensitive parallel library synthesis, ammonium acetate acts as a remarkable neutral catalyst[3]. The acetate anion functions as a mild general base/nucleophile that selectively cleaves aromatic acetates (which are highly reactive due to the electron-withdrawing phenyl ring) without affecting aliphatic acetates or basic heterocycles. The ammonium cation buffers the system, keeping the overall pH neutral throughout the reaction[3].

Experimental Workflows

Workflow for the chemoselective deprotection of 3-(2-Aminothiazol-4-yl)phenyl acetate.

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Solvolysis (Industry Standard)

This protocol is optimal for rapid processing and scale-up, provided the workup pH is strictly controlled.

-

Reaction Setup: Charge an oven-dried round-bottom flask with 3-(2-Aminothiazol-4-yl)phenyl acetate (1.0 equiv, e.g., 2.34 g, 10.0 mmol).

-

Solvent Addition: Suspend the starting material in anhydrous Methanol (50 mL) to achieve a ~0.2 M concentration.

-

Catalyst Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (0.2 equiv, 276 mg, 2.0 mmol) in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere. The suspension will typically clear as the phenol forms. Monitor via TLC (1:1 EtOAc/Hexanes) or LC-MS. Complete conversion is usually observed within 1 to 2 hours.

-

Critical Workup (Causality Check): Concentrate the methanol in vacuo to ~10 mL. Dilute with water (50 mL). Crucial Step: The pH of the mixture will be ~10, meaning the product exists partially as a water-soluble phenoxide. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 7.0–7.5 .

-

Expert Insight: If the pH drops below 5.0, the aminothiazole nitrogen will protonate, trapping your product in the aqueous layer.

-

-

Extraction: Extract the neutralized aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure phenol.

Protocol B: Neutral Catalysis (Ultra-Mild)

This protocol is optimal for parallel synthesis or when pH adjustment during workup must be avoided[3].

-

Reaction Setup: Dissolve 3-(2-Aminothiazol-4-yl)phenyl acetate (1.0 equiv, 2.34 g, 10.0 mmol) in a 4:1 mixture of Methanol and Deionized Water (50 mL total volume).

-

Catalyst Addition: Add Ammonium Acetate (NH₄OAc) (2.0 equiv, 1.54 g, 20.0 mmol) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 4 to 6 hours. The neutral buffering capacity of the ammonium system prevents any side reactions with the aminothiazole ring[3].

-

Workup: Evaporate the methanol under reduced pressure. The remaining aqueous residue requires no pH adjustment .

-

Extraction: Directly extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to afford the target phenol.

Comparative Data Presentation

The following table summarizes the operational parameters and causal benefits of both protocols, allowing researchers to select the optimal method based on their specific workflow constraints.

| Parameter | Protocol A (K₂CO₃ / MeOH) | Protocol B (NH₄OAc / aq. MeOH) |

| Reagent | Potassium Carbonate (0.2 equiv) | Ammonium Acetate (2.0 equiv) |

| Solvent System | Anhydrous Methanol | Methanol : Water (4:1) |

| Reaction Temperature | 20–25 °C (Room Temp) | 20–25 °C (Room Temp) |

| Reaction Time | 1–2 hours | 4–6 hours |

| Workup Complexity | Moderate (Strict pH adjustment to 7.5 required) | Low (Direct organic extraction) |

| Chemoselectivity | High (Cleaves all aryl acetates)[2] | Ultra-High (Tolerates aliphatic acetates)[3] |

| Typical Yield | >95% | >90% |

Analytical Validation

To ensure the integrity of the deprotection, the following analytical signatures should be verified:

-

TLC (Thin Layer Chromatography): Using 1:1 EtOAc/Hexanes, the starting acetate (R_f ~ 0.6) will disappear, replaced by a more polar spot (R_f ~ 0.3) corresponding to the phenol, which exhibits strong UV activity and stains positively with Ferric Chloride (FeCl₃).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will show a distinct shift from the starting material [M+H]⁺ = 235.05 m/z to the product [M+H]⁺ = 193.04 m/z.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Loss of Signal: The sharp singlet at ~2.28 ppm corresponding to the acetyl methyl group (-C(=O)CH₃ ) will completely disappear.

-

Appearance of Signal: A broad, exchangeable singlet will appear at ~9.50 ppm, corresponding to the newly formed phenolic -OH .

-

Retention of Core: The broad singlet at ~7.10 ppm corresponding to the aminothiazole -NH₂ protons must remain intact, confirming that the basic heterocycle was unaffected.

-

References

1.[4] Facile and selective deprotection of aryl acetates using sodium perborate under mild and neutral conditions. New Journal of Chemistry (RSC Publishing). URL: 2.[2] Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Carnegie Mellon University (CMU) Repository. URL: 3.[3] A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. URL: 4.[1] Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews (ACS Publications). URL:

Sources

Application Note: Overcoming the Challenges of Amide Coupling with 2-Aminothiazole Derivatives

Executive Summary

The 2-aminothiazole motif is a privileged pharmacophore widely utilized in drug discovery, most notably in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, synthesizing amide bonds with 2-aminothiazole derivatives presents a notorious bottleneck in medicinal and process chemistry. This application note dissects the mechanistic barriers of 2-aminothiazole amidation and provides field-proven, self-validating protocols to achieve high-yielding couplings, bypassing the limitations of standard peptide coupling methodologies.

Mechanistic Challenges: The 2-Aminothiazole Dilemma

Standard amide coupling protocols (e.g., EDC/HOBt) that are highly efficient for aliphatic amines routinely fail or stall at low conversions (<40%) when applied to 2-aminothiazoles . This resistance is driven by three primary factors:

-

Attenuated Nucleophilicity: The electron-withdrawing nature of the thiazole ring delocalizes the lone pair of the exocyclic nitrogen into the heteroaromatic

-system. This significantly reduces the basicity and nucleophilicity of the amine. -

Tautomeric Interference: 2-Aminothiazoles exist in an equilibrium between the amino and imino tautomers. The imino form is unreactive toward traditional acylation, raising the activation energy barrier for the reaction.

-

Reagent Scavenging (Side Reactions): Because the desired aminolysis is slow, the activated carboxylic acid and the coupling reagent persist in the reaction mixture. 2-Aminothiazoles can react directly with uronium-based reagents (like HATU) to form stable tetramethylguanidinium byproducts, or form carbamates when exposed to certain coupling additives .

Reagent Selection & Quantitative Benchmarking

To overcome the high activation barrier, highly electrophilic active esters or mixed anhydrides are required. The table below summarizes the quantitative performance of various coupling systems when applied to 2-aminothiazole substrates.

Table 1: Quantitative Comparison of Coupling Reagents for 2-Aminothiazole Amidation

| Coupling Reagent | Activation Intermediate | Typical Conversion | Reaction Conditions | Mechanistic Advantage / Limitation |

| EDC / HOBt | OBt Ester | < 40% | 24-48 h, RT | Limitation: Insufficient electrophilicity; high recovery of unreacted starting materials. |

| HATU / DIPEA | OAt Ester | 75 - 95% | 1-16 h, RT to 60 °C | Advantage: Anchimeric assistance from the pyridine nitrogen of HOAt accelerates aminolysis. |

| T3P / Pyridine | Mixed Anhydride | 70 - 90% | 2-16 h, 80 °C | Advantage: Highly scalable, water-soluble byproducts. Ideal for continuous flow chemistry. |

| Acid Chloride | Acyl Chloride | 85 - 99% | 1-4 h, 0 °C to RT | Advantage: Maximum electrophilicity. Bypasses coupling reagent side-reactions entirely. |

Strategic Workflow for Condition Selection

Decision workflow for 2-aminothiazole amide coupling optimization.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (High-Efficiency Batch Method)

Causality: HATU generates an OAt active ester. The nitrogen atom in the pyridine ring of HOAt provides intramolecular base catalysis (anchimeric assistance), which lowers the transition state energy and is critical for accelerating the aminolysis of poorly nucleophilic 2-aminothiazoles .

Step-by-Step Methodology:

-